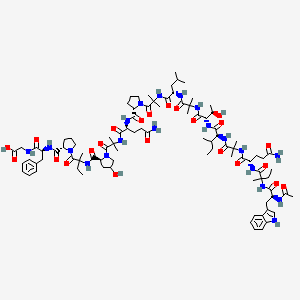![molecular formula C26H25N3O4S B2611564 3-[(4-ethoxyphenyl)methyl]-1-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione CAS No. 1252930-32-7](/img/structure/B2611564.png)
3-[(4-ethoxyphenyl)methyl]-1-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-[(4-ethoxyphenyl)methyl]-1-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C26H25N3O4S and its molecular weight is 475.56. The purity is usually 95%.
BenchChem offers high-quality 3-[(4-ethoxyphenyl)methyl]-1-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[(4-ethoxyphenyl)methyl]-1-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Chemistry Applications
Researchers have developed novel synthetic routes and methodologies for the preparation of complex heterocyclic compounds, including those with thienopyrimidine and quinolinone frameworks, which share structural motifs with the compound of interest. For example, a study by Lu and Shi (2007) detailed the Lewis acid-catalyzed reaction of arylvinylidenecyclopropanes with ethyl (arylimino)acetates, yielding pyrrolidine and 1,2,3,4-tetrahydroquinoline derivatives under conditions that favor moderate to good yields. This method demonstrates a synthetic approach that could potentially be applied to the synthesis of similar complex molecules (Lu & Shi, 2007).
Pharmacological Applications
Several studies have synthesized and evaluated derivatives of thieno[2,3-d]pyrimidine for their pharmacological activities. For instance, Guo et al. (2003) investigated thieno[2,3-d]pyrimidine-2,4-dione derivatives as potent GnRH receptor antagonists for the treatment of reproductive diseases, highlighting the relevance of such compounds in medicinal chemistry and drug discovery efforts. The SAR study within this research pinpointed the importance of specific substituents for receptor binding activity, indicating the potential for tailoring drug properties through molecular modifications (Guo et al., 2003).
Materials Science Applications
In the realm of materials science, novel 1,8-naphthalimide derivatives have been explored for their potential in organic light-emitting diode (OLED) applications. Luo et al. (2015) synthesized and characterized D–π–A-structured fluorophores, demonstrating the influence of molecular structure on photophysical characteristics and OLED performance. This study showcases the utility of such compounds in the development of standard-red OLEDs, with implications for improving display technologies (Luo et al., 2015).
properties
IUPAC Name |
1-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-3-[(4-ethoxyphenyl)methyl]-4aH-thieno[3,2-d]pyrimidin-1-ium-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N3O4S/c1-2-33-20-11-9-18(10-12-20)16-29-25(31)24-22(13-15-34-24)28(26(29)32)17-23(30)27-14-5-7-19-6-3-4-8-21(19)27/h3-4,6,8-13,15,24H,2,5,7,14,16-17H2,1H3/q+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUDZTTAFBDZCEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN2C(=O)C3C(=[N+](C2=O)CC(=O)N4CCCC5=CC=CC=C54)C=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N3O4S+ |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-ethoxyphenyl)methyl]-1-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Methyl 2-[8-(furan-2-ylmethylamino)-1,3-dimethyl-2,6-dioxopurin-7-yl]acetate](/img/structure/B2611490.png)


![2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-ethanol](/img/structure/B2611496.png)
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2611497.png)

![3-(methylthio)-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide](/img/structure/B2611500.png)
![2-Ethyl-4-methyl-6-(4-phenoxyphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![5-Azepan-1-yl-3-(3-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2611504.png)